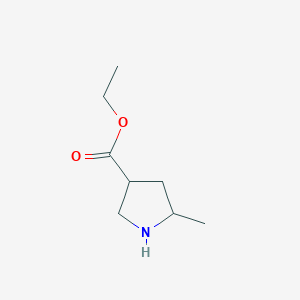

Ethyl 5-methylpyrrolidine-3-carboxylate

Description

Significance of Pyrrolidine (B122466) Derivatives in Organic Synthesis and Medicinal Chemistry Research

Pyrrolidine derivatives are ubiquitous in the realm of organic and medicinal chemistry, forming the core structure of many natural products, pharmaceuticals, and catalysts. Their prevalence stems from their unique stereochemical and conformational properties, which allow for precise three-dimensional arrangements of substituents, crucial for specific molecular recognition and biological activity.

In medicinal chemistry, the pyrrolidine scaffold is a privileged structure, appearing in a wide range of therapeutic agents. Its incorporation into a drug molecule can enhance binding affinity to biological targets, improve pharmacokinetic profiles, and reduce toxicity. The saturated nature of the pyrrolidine ring allows for the creation of molecules with greater three-dimensional complexity compared to their flat, aromatic counterparts, which is often advantageous for target engagement.

Overview of Ethyl 5-methylpyrrolidine-3-carboxylate as a Key Synthetic Intermediate

While specific literature on Ethyl 5-methylpyrrolidine-3-carboxylate is sparse, its structure suggests its role as a valuable synthetic intermediate. The ethyl ester at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid or converted to a variety of other functional groups, such as amides or alcohols. The methyl group at the 5-position introduces a chiral center, making this compound a potentially useful building block for the asymmetric synthesis of more complex molecules. The pyrrolidine nitrogen can also be functionalized, further expanding its synthetic utility.

The concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids has been a subject of research, highlighting the importance of this structural motif. rsc.org For instance, organocatalytic enantioselective Michael addition reactions have been developed to produce 5-methylpyrrolidine-3-carboxylic acid with high enantiomeric excess in a two-step process. rsc.org

Historical Context of Pyrrolidine Ring System Synthesis Methodologies in Academic Literature

The synthesis of the pyrrolidine ring system has a rich history, with numerous methods developed over the past century. Early approaches often relied on the cyclization of linear precursors, such as amino acids or their derivatives. One of the classical methods involves the reduction of pyrroles or the cyclization of 1,4-dihaloalkanes with ammonia (B1221849) or primary amines.

A significant advancement in pyrrolidine synthesis came with the advent of 1,3-dipolar cycloaddition reactions. The reaction of an azomethine ylide with an alkene is a powerful and highly convergent method for constructing the pyrrolidine ring with good control over stereochemistry. This approach has been widely adopted and continues to be refined with the development of new catalysts and reaction conditions. Other notable methods include intramolecular cyclizations of unsaturated amines and the ring contraction of larger heterocyclic systems.

Current Research Landscape and Emerging Opportunities for Pyrrolidine-3-carboxylate Structures

The current research landscape for pyrrolidine-3-carboxylate structures is vibrant and expanding. A major focus is on the development of novel stereoselective synthetic methods to access enantiomerically pure pyrrolidine derivatives. These methods are crucial for the synthesis of chiral drugs and other biologically active molecules.

Emerging opportunities for pyrrolidine-3-carboxylate scaffolds lie in their application as building blocks for the synthesis of novel therapeutic agents targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders. Furthermore, their use in the development of new organocatalysts and materials with unique properties is an active area of investigation. The ability to readily modify the pyrrolidine-3-carboxylate core allows for the creation of large and diverse chemical libraries for high-throughput screening and drug discovery efforts. For example, derivatives of 5-oxopyrrolidine-3-carboxylic acid have been synthesized and evaluated for their antibacterial and anticancer activities. nih.govmdpi.com

Interactive Data Table of Related Pyrrolidine-3-Carboxylate Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| Ethyl 5-oxopyrrolidine-3-carboxylate | 60298-18-2 | C₇H₁₁NO₃ | 157.17 | Contains a ketone at the 5-position. sigmaaldrich.com |

| Ethyl cis-5-methylpyrrolidine-2-carboxylate | 28168-91-4 | C₈H₁₅NO | 157.21 | Isomer with the carboxylate at the 2-position. bldpharm.com |

| Ethyl 5-methylpyrrolidine-2-carboxylate | 2764-43-4 | C₈H₁₅NO₂ | 157.21 | Isomer with the carboxylate at the 2-position. chemscene.com |

| Ethyl 4,5-dioxopyrrolidine-3-carboxylate | 59226-20-9 | C₇H₉NO₄ | 171.15 | Contains two ketone groups. echemi.com |

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

ethyl 5-methylpyrrolidine-3-carboxylate |

InChI |

InChI=1S/C8H15NO2/c1-3-11-8(10)7-4-6(2)9-5-7/h6-7,9H,3-5H2,1-2H3 |

InChI Key |

YLFSFPBJZVPRMJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC(NC1)C |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of Ethyl 5 Methylpyrrolidine 3 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the constitution and stereochemistry of Ethyl 5-methylpyrrolidine-3-carboxylate in solution. A full suite of 1D and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

The ¹H and ¹³C NMR spectra provide the fundamental information regarding the chemical environment of each nucleus. The expected chemical shifts are based on the electronic environment, with electronegative atoms like oxygen and nitrogen causing a downfield shift (to higher ppm values).

¹H NMR: The proton spectrum allows for the identification of all non-exchangeable protons in the molecule. Key signals include the ethyl ester moiety, the methyl group on the pyrrolidine (B122466) ring, and the protons of the heterocyclic ring itself. The integration of these signals corresponds to the number of protons, and the splitting patterns (multiplicity) reveal adjacent proton-proton couplings.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and proximity to electron-withdrawing groups. The carbonyl carbon of the ester is the most downfield signal, typically appearing above 170 ppm. ucalgary.ca

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for Ethyl 5-methylpyrrolidine-3-carboxylate

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Ethyl (-O-CH₂-CH₃ ) | ~1.25 | Triplet (t) | Coupled to the methylene (B1212753) protons of the ethyl group. |

| Pyrrolidine Ring (-CH-) | ~1.5 - 2.4 | Multiplet (m) | Complex overlapping signals for the C4 protons. |

| Ring CH₃ | ~1.1 - 1.3 | Doublet (d) | Coupled to the proton at the C5 position. |

| Pyrrolidine Ring (-CH-) | ~2.8 - 3.6 | Multiplet (m) | Signals corresponding to protons at C2, C3, and C5. |

| Ethyl (-O-CH₂ -CH₃) | ~4.15 | Quartet (q) | Coupled to the methyl protons of the ethyl group. ucalgary.ca |

| Amine (N-H ) | Broad singlet | Broad (br s) | Chemical shift is variable and depends on solvent and concentration. |

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for Ethyl 5-methylpyrrolidine-3-carboxylate

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Ethyl (-O-CH₂-CH₃ ) | ~14 | The most upfield signal. |

| Ring CH₃ | ~18 - 22 | Methyl group attached to the pyrrolidine ring. |

| Pyrrolidine Ring (C H₂) | ~30 - 40 | Carbon at the C4 position. |

| Pyrrolidine Ring (C H) | ~40 - 55 | Carbons at the C2, C3, and C5 positions. |

| Ethyl (-O-CH₂ -CH₃) | ~61 | Carbon attached to the ester oxygen. ucalgary.ca |

| Ester (C =O) | ~170 - 175 | Carbonyl carbon, significantly downfield. ucalgary.ca |

While 1D NMR suggests the presence of functional groups, 2D NMR experiments are essential to piece together the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would show cross-peaks between the ethyl CH₂ and CH₃ protons, and crucially, map the connectivity of the protons around the pyrrolidine ring, helping to trace the proton sequence from C2 through C5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. sdsu.edu Each CH, CH₂, and CH₃ group will produce a cross-peak, allowing for the definitive assignment of each carbon signal based on its attached, and more easily assigned, proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds. sdsu.edu It is vital for identifying quaternary carbons and piecing together different fragments of the molecule. Key correlations would include the one between the ethyl CH₂ protons and the ester carbonyl carbon, and between the methyl protons at C5 and both the C5 and C4 carbons of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This is particularly important for determining the stereochemistry of the substituted pyrrolidine ring. For instance, a NOESY correlation between the proton at C3 and the methyl protons at C5 would suggest they are on the same face of the ring (a cis relationship). The absence of such a correlation would imply a trans relationship.

The five-membered pyrrolidine ring is not planar and exists in various puckered conformations, often described as "envelope" or "twist" forms, which can interconvert rapidly at room temperature. nih.gov Dynamic NMR (DNMR) involves acquiring NMR spectra at different temperatures to study these conformational changes.

At low temperatures, the interconversion between conformers may become slow on the NMR timescale. unibas.it This can lead to the broadening and eventual splitting of single peaks into multiple signals, with each signal representing a distinct conformer. researchgate.net By analyzing the line shapes of the signals as they change with temperature (a process called line shape analysis), it is possible to calculate the activation energy (ΔG‡) for processes like ring inversion. mdpi.com This provides valuable thermodynamic data on the stability of different conformers and the energy barriers separating them. copernicus.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound and is highly effective for identifying functional groups.

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of Ethyl 5-methylpyrrolidine-3-carboxylate.

C=O Stretch: A strong, sharp absorption band in the IR spectrum between 1730-1750 cm⁻¹ is characteristic of the ester carbonyl group.

N-H Stretch: A moderate absorption is expected in the region of 3300-3500 cm⁻¹ for the secondary amine (N-H) stretch. The exact position and shape of this band are sensitive to hydrogen bonding.

C-H Stretch: Bands for aliphatic C-H stretching vibrations are typically found in the 2850-3000 cm⁻¹ region.

C-O Stretch: The ester C-O stretches are expected to produce strong bands in the 1100-1300 cm⁻¹ region. ucalgary.ca

N-H Bend: The bending vibration for the secondary amine typically appears around 1500-1600 cm⁻¹.

Interactive Table 3: Characteristic Vibrational Frequencies for Ethyl 5-methylpyrrolidine-3-carboxylate

| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H (Amine) | Stretch | 3300 - 3500 | Medium |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium-Strong |

| C=O (Ester) | Stretch | 1730 - 1750 | Strong |

| N-H (Amine) | Bend | 1500 - 1600 | Medium |

| C-O (Ester) | Stretch | 1100 - 1300 | Strong |

The presence of both a hydrogen bond donor (the N-H group) and acceptors (the ester carbonyl oxygen and the nitrogen lone pair) allows for the formation of intermolecular hydrogen bonds. nih.gov This non-covalent interaction can significantly influence the vibrational spectrum.

In the condensed phase (liquid or solid), intermolecular hydrogen bonding causes the N-H stretching band in the IR spectrum to broaden and shift to a lower frequency (lower wavenumber) compared to its position in a dilute, non-polar solvent. The magnitude of this shift can provide a qualitative measure of the strength of the hydrogen bonding network within the sample. In crystal structures of similar compounds, N-H···O hydrogen bonds are commonly observed to form chain or dimer motifs, which stabilize the three-dimensional lattice. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds. Through ionization and subsequent analysis of fragment ions, MS provides a molecular fingerprint that is crucial for chemical identification.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas. researchgate.netnih.gov

For Ethyl 5-methylpyrrolidine-3-carboxylate, with the chemical formula C₈H₁₅NO₂, the theoretical exact mass can be calculated. This value is the benchmark against which experimental HRMS data would be compared for unequivocal confirmation of its elemental composition. Any deviation between the measured and theoretical mass is typically in the range of parts per million (ppm), providing a high degree of confidence in the identification.

Table 1: Theoretical Mass Data for Ethyl 5-methylpyrrolidine-3-carboxylate

| Parameter | Value |

| Molecular Formula | C₈H₁₅NO₂ |

| Monoisotopic Mass | 157.11028 u |

| [M+H]⁺ Ion | 158.11756 u |

| [M+Na]⁺ Ion | 180.09950 u |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by fragmenting a selected precursor ion (typically the molecular ion, [M]⁺ or [M+H]⁺) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, revealing information about its functional groups and connectivity. mdpi.com

While specific experimental MS/MS data for Ethyl 5-methylpyrrolidine-3-carboxylate is not widely published, a fragmentation pathway can be predicted based on the known behavior of esters and cyclic amines. libretexts.orgmiamioh.edu The primary sites for fragmentation would be the ester group and the pyrrolidine ring. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for aliphatic amines. libretexts.org For the ester, characteristic losses include the ethoxy radical (•OCH₂CH₃) or the entire ethoxycarbonyl group.

A study on the closely related compound, ethyl N-methyl piperidine-3-carboxylate, shows characteristic fragmentation involving the loss of the ester group and subsequent ring fissions, which provides a valuable model for predicting the behavior of the title compound. researchgate.net

Table 2: Predicted MS/MS Fragmentation of Ethyl 5-methylpyrrolidine-3-carboxylate ([M+H]⁺ = m/z 158.1)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Identity |

| 158.1 | 112.1 | C₂H₅OH (46 Da) | Loss of ethanol |

| 158.1 | 85.1 | C₂H₅O₂C• (73 Da) | Loss of the ethoxycarbonyl radical |

| 158.1 | 70.1 | C₄H₇O₂• (88 Da) | Ring fragmentation and loss of side chain |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. u-tokyo.ac.jp It provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers, which is vital for understanding a molecule's biological activity and physical properties.

Single-Crystal X-ray Diffraction Analysis

To perform single-crystal X-ray diffraction, a high-quality, single crystal of the compound is required. mdpi.com If suitable crystals of Ethyl 5-methylpyrrolidine-3-carboxylate were grown, this technique would unambiguously determine its molecular structure. The analysis would reveal the precise conformation of the five-membered pyrrolidine ring, which typically adopts an envelope or twisted conformation to minimize steric strain. nih.gov Furthermore, for a specific stereoisomer, the absolute configuration of the chiral centers at positions 3 and 5 could be established without ambiguity. researchgate.net

Crystalline Sponge Method Applications for Non-Crystalline Analogs

Many organic molecules, particularly those that are oils or have high conformational flexibility, are notoriously difficult to crystallize, precluding analysis by traditional X-ray diffraction. u-tokyo.ac.jp In such cases, the crystalline sponge method offers a revolutionary alternative. nih.govresearchgate.net This technique involves soaking a non-crystalline analyte into the pores of a pre-formed porous metal-organic framework (the "crystalline sponge"). nih.gov The guest molecules become ordered within the host lattice, allowing their structure to be determined by X-ray crystallography as if they were a single crystal themselves. u-tokyo.ac.jp For non-crystalline analogs or derivatives of Ethyl 5-methylpyrrolidine-3-carboxylate, this method could provide a pathway to obtaining detailed structural information that would otherwise be inaccessible.

Chiroptical Methods for Enantiomeric Purity Determination

Optical rotation is a fundamental chiroptical property of non-racemic chiral compounds. It is defined as the angle through which the plane of polarization of plane-polarized light is rotated upon passing through a sample. The magnitude and sign of the rotation are dependent on the specific enantiomer, its concentration, the path length of the light through the sample, the wavelength of the light, the temperature, and the solvent used.

The specific rotation, [α], is an intrinsic property of a chiral compound and is calculated using the Biot's law equation:

[α]λT = α / (l × c)

where:

α is the observed rotation in degrees.

l is the path length in decimeters (dm).

c is the concentration of the sample in grams per milliliter (g/mL).

T is the temperature in degrees Celsius.

λ is the wavelength of the light, typically the sodium D-line (589 nm).

For Ethyl 5-methylpyrrolidine-3-carboxylate, which possesses two chiral centers at the C3 and C5 positions, four possible stereoisomers exist: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). Each enantiomeric pair, i.e., (3R,5R)/(3S,5S) and (3R,5S)/(3S,5R), will exhibit equal and opposite optical rotations.

| Stereoisomer | Hypothetical Specific Rotation [α]D20 | Solvent | Concentration (g/100 mL) |

|---|---|---|---|

| (3R,5S)-Ethyl 5-methylpyrrolidine-3-carboxylate | +25.0° | Chloroform | 1.0 |

| (3S,5R)-Ethyl 5-methylpyrrolidine-3-carboxylate | -25.0° | Chloroform | 1.0 |

| (3R,5R)-Ethyl 5-methylpyrrolidine-3-carboxylate | +15.0° | Methanol (B129727) | 1.0 |

| (3S,5S)-Ethyl 5-methylpyrrolidine-3-carboxylate | -15.0° | Methanol | 1.0 |

The enantiomeric excess (ee) of a sample can be determined by comparing its measured specific rotation to the specific rotation of the pure enantiomer:

ee (%) = ([α]observed / [α]max) × 100

where [α]max is the specific rotation of the enantiomerically pure sample.

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption (ΔA) versus wavelength. Chiral molecules that contain chromophores in the vicinity of a stereocenter will exhibit characteristic CD spectra.

The ester carbonyl group in Ethyl 5-methylpyrrolidine-3-carboxylate serves as a chromophore. The n → π* electronic transition of the carbonyl group, typically occurring in the 210-220 nm region, is inherently sensitive to the stereochemical environment. Consequently, the different stereoisomers of Ethyl 5-methylpyrrolidine-3-carboxylate are expected to display distinct CD spectra.

Enantiomers will exhibit mirror-image CD spectra. For instance, the spectrum of the (3R,5S) isomer will be equal in magnitude but opposite in sign to that of the (3S,5R) isomer. Diastereomers, on the other hand, will have completely different CD spectra.

The sign of the Cotton effect, which is the characteristic change in sign of the CD signal around an absorption maximum, can often be correlated to the absolute configuration of the stereocenter nearest to the chromophore. For pyrrolidine derivatives, the conformation of the five-membered ring also significantly influences the CD spectrum.

Although specific experimental CD spectra for Ethyl 5-methylpyrrolidine-3-carboxylate are not available in the reviewed literature, the following table provides a hypothetical representation of the expected CD data for the n → π* transition of the ester carbonyl chromophore for the different stereoisomers.

| Stereoisomer | Hypothetical λmax (nm) | Hypothetical Molar Ellipticity [θ] (deg·cm2/dmol) | Solvent |

|---|---|---|---|

| (3R,5S)-Ethyl 5-methylpyrrolidine-3-carboxylate | 215 | +5000 | Methanol |

| (3S,5R)-Ethyl 5-methylpyrrolidine-3-carboxylate | 215 | -5000 | Methanol |

| (3R,5R)-Ethyl 5-methylpyrrolidine-3-carboxylate | 218 | +3500 | Methanol |

| (3S,5S)-Ethyl 5-methylpyrrolidine-3-carboxylate | 218 | -3500 | Methanol |

The quantitative analysis of enantiomeric mixtures is possible using CD spectroscopy, as the magnitude of the CD signal is directly proportional to the concentration of the absorbing enantiomer. This makes CD a valuable tool for determining the enantiomeric purity of Ethyl 5-methylpyrrolidine-3-carboxylate.

Q & A

Basic Research Questions

Q. What are the optimal synthetic methods for preparing Ethyl 5-methylpyrrolidine-3-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer: The compound can be synthesized via cyclization reactions using substituted pyrrolidine precursors. Key factors include solvent polarity (e.g., dichloromethane or ethanol), temperature (80–120°C), and catalysts like Lewis acids (e.g., BF₃·Et₂O) to enhance ring closure efficiency. Reaction time optimization (12–24 hours) and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) are critical for achieving >90% purity. Parallel monitoring with TLC or HPLC ensures intermediate stability .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing Ethyl 5-methylpyrrolidine-3-carboxylate?

- Methodological Answer:

- NMR: ¹H/¹³C NMR identifies substituent positions (e.g., methyl at C5, ester at C3) and confirms stereochemistry.

- Mass Spectrometry (ESI-MS): Determines molecular weight (e.g., [M+H]⁺ at m/z 200–250 range) and fragmentation patterns.

- X-ray Crystallography: Resolves 3D conformation, bond angles (e.g., C3-C5 bond geometry), and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .

Q. How can researchers screen Ethyl 5-methylpyrrolidine-3-carboxylate for preliminary biological activity?

- Methodological Answer: Use enzyme inhibition assays (e.g., kinase or protease panels) at 10–100 µM concentrations. For antimicrobial testing, employ broth microdilution (MIC determination against S. aureus or E. coli). Cytotoxicity is assessed via MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves validate activity .

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidine ring influence the compound’s reactivity and biological interactions?

- Methodological Answer: Diastereoselective synthesis (e.g., chiral auxiliaries or asymmetric catalysis) can generate specific enantiomers. Compare activities using kinetic resolution or enantiomerically pure batches. Stereochemical effects on binding affinity (e.g., to enzymes) are quantified via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What mechanistic insights explain the compound’s reactivity in substitution or coupling reactions?

- Methodological Answer: The ester group at C3 acts as an electron-withdrawing group, directing electrophilic substitution at C5. For cross-coupling (e.g., Suzuki-Miyaura), optimize Pd catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃). Reaction progress is tracked via in situ FTIR or GC-MS to identify intermediates (e.g., boronate adducts) .

Q. How can contradictory data in biological assays (e.g., inconsistent IC₅₀ values) be resolved?

- Methodological Answer: Validate results using orthogonal assays (e.g., fluorescence polarization alongside enzymatic assays). Control variables include solvent (DMSO concentration ≤1%), cell passage number, and ATP levels in viability assays. Replicate studies with independent synthetic batches to rule out impurity effects .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer: Molecular docking (AutoDock Vina) models binding to protein active sites (e.g., kinase ATP pockets). MD (molecular dynamics) simulations (100 ns trajectories) assess stability of ligand-receptor complexes. QSAR models link structural descriptors (e.g., LogP, polar surface area) to activity trends .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

- Methodological Answer: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed carboxylic acid) are identified via LC-MS. Store at –20°C in argon-purged vials to prevent oxidation. Include stability data in supplementary materials for published studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.